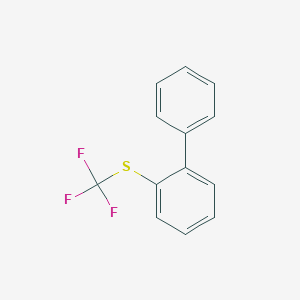

2-(Trifluoromethylthio)biphenyl

Overview

Description

2-(Trifluoromethylthio)biphenyl is a biphenyl derivative featuring a trifluoromethylthio (-SCF₃) substituent at the ortho position of one benzene ring. This compound combines the rigid biphenyl scaffold with the electron-withdrawing and lipophilic -SCF₃ group, making it valuable in pharmaceuticals, agrochemicals, and materials science. The -SCF₃ group enhances metabolic stability and bioavailability due to its strong electron-withdrawing effects and resistance to oxidative degradation . Its unique electronic and steric properties also make it a candidate for catalysis and optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)biphenyl can be achieved through several methods. One common approach involves the reaction of 2-(trichloromethylthio)biphenyl with a fluorinating agent such as triethylamine-trihydrogen fluoride salt . This reaction typically occurs under controlled conditions to ensure the selective introduction of the trifluoromethylthio group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient fluorinating agents and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Palladium-Catalyzed Ortho-Trifluoromethylthiolation

A ligand-exchange strategy enables direct C–H functionalization of biphenyl derivatives.

Reaction Setup:

| Component | Quantity |

|---|---|

| Pd(OAc)₂ | 10 mol% |

| AgSCF₃ | 2.0 equivalents |

| Selectfluor | 3.0 equivalents |

| HOAc | 5.0 equivalents |

| Solvent | DME, 80°C, 24 h |

Outcome :

- Yields 87% for 2-(trifluoromethylthio)biphenyl .

- Ortho-selectivity is driven by pyridine directing groups .

Organocatalytic Trifluoromethylthiolation

N-(Trifluoromethylthio)saccharin serves as the SCF₃ source under catalytic conditions:

Optimized Conditions:

| Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | CH₃CN | 80 | 66 |

| Tetrahydrothiophene | CH₃CN | 80 | 97 |

Notes :

- Higher efficiency under flow conditions (52% yield in 10 min) .

- Side products include protonated analogues if activators deviate .

Metal-Free Photoinduced Trifluoromethylthiolation

Visible light (blue LED) promotes SCF₃ transfer to biphenyl thiols:

Key Parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | DMAc |

| Base | Cs₂CO₃ |

| Light Source | 24 W blue LED |

| Time | 24 h |

Results :

- 75% isolated yield using TFTI (trifluoromethylthio iodide) .

- Competing aryl disulfide formation observed with electron-rich substrates .

Substrate Scope:

| Aryl Substituent | Yield (%) |

|---|---|

| -OMe | 78 |

| -Cl | 65 |

| -CO₂Et | 72 |

Limitations :

Acid-Promoted Electrophilic Substitution

Triflic acid (TfOH) activates N-(trifluoromethylthio)aniline for electrophilic aromatic substitution:

Reactivity Trends:

| Substrate | Position | Yield (%) |

|---|---|---|

| 4-Methylphenol | para | 68 |

| 2-Naphthalenethiol | alpha | 72 |

Side Reactions :

Stability and By-Product Analysis

- Protonation : Under suboptimal fluoride conditions, protonated by-products (e.g., 5a ) form at up to 45% yield .

- Volatility : Isolated yields drop to 25% for low-molecular-weight analogues due to sublimation .

Table 1. Comparative Yields Across Methods

| Method | Catalyst/Activator | Yield (%) |

|---|---|---|

| Chlorination-Fluorination | Cl₂/HF | 80 |

| Pd-Catalyzed C–H Activation | Pd(OAc)₂/AgSCF₃ | 87 |

| Organocatalytic (THT) | Tetrahydrothiophene | 97 |

| Photoinduced (TFTI) | Cs₂CO₃ | 75 |

Table 2. Solvent Effects on Trifluoromethylthiolation

| Solvent | Conversion (%) |

|---|---|

| DCE | 63 |

| MeCN | 3 |

| Toluene | 35 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that biphenyl derivatives, including 2-(Trifluoromethylthio)biphenyl, exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | T98G | 50-150 | Induces apoptosis |

| Similar Compound A | HEK | >200 | Less cytotoxicity |

In a notable study, this compound demonstrated up to 93% growth inhibition in T98G cells after 72 hours of treatment .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Its structural features enhance its ability to inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .

Organic Synthesis

Trifluoromethylthiolation Reactions

This compound serves as a precursor in trifluoromethylthiolation reactions, which are valuable for synthesizing functionalized organic compounds. These reactions enable the introduction of the SCF3 group into various substrates, expanding the range of available chemical entities.

- Palladium-Catalyzed Reactions : The compound is utilized in palladium-catalyzed ortho-selective trifluoromethylthiolation of arenes, facilitating late-stage modifications in drug development .

Material Science

Development of Specialty Materials

The unique properties of this compound make it suitable for applications in materials science. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, leading to the development of high-performance materials for industrial applications.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers evaluated the anticancer efficacy of various biphenyl derivatives, including this compound. The results indicated significant inhibition of tumor growth in vivo, demonstrating its potential as an anticancer agent .

Case Study 2: Synthesis of Functionalized Compounds

A recent investigation focused on the synthesis of novel trifluoromethylated compounds using this compound as a starting material. The study highlighted the efficiency of palladium-catalyzed reactions in producing high yields of desired products with diverse functional groups .

Mechanism of Action

The mechanism by which 2-(Trifluoromethylthio)biphenyl exerts its effects involves the interaction of the trifluoromethylthio group with molecular targets. This group can enhance the compound’s stability, binding affinity, and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparisons

The biphenyl core is widely modified with substituents to tune properties. Key structural analogs include:

- Ortho vs. Para Substitution : Ortho-substituted derivatives (e.g., 2-SCF₃) exhibit greater steric hindrance and distorted biphenyl planarity compared to para-substituted analogs (e.g., 4-F), impacting conjugation and intermolecular interactions .

- Electron-Withdrawing vs. Donating Groups : -SCF₃ (strongly electron-withdrawing) increases oxidative stability compared to -OCH₃ (electron-donating), which prioritizes solubility .

Physicochemical Properties

- Lipophilicity : The -SCF₃ group in this compound confers higher logP values than -F or -OCH₃ derivatives, enhancing membrane permeability .

- Thermal Stability: Trifluoromethylthio derivatives exhibit superior thermal stability over non-fluorinated analogs (e.g., -SCH₃) due to stronger C-F bonds .

- Solubility : Para-substituted methoxy or carbazole groups (e.g., CBP) improve solubility in polar solvents compared to ortho-SCF₃ derivatives .

Electronic and Spectroscopic Properties

- Fluorescence/Phosphorescence : Ortho-substituted fluorinated biphenyls (e.g., 2-SCF₃) show reduced fluorescence quantum yields compared to para-substituted analogs due to enhanced intersystem crossing from steric distortion .

- Optoelectronic Performance : CBP’s para-carbazole groups enable efficient energy transfer in OLEDs, whereas ortho-SCF₃ may disrupt π-conjugation, limiting electroluminescence efficiency .

Research Findings and Data Tables

Table 1: Key Properties of Biphenyl Derivatives

Biological Activity

2-(Trifluoromethylthio)biphenyl, a compound characterized by the presence of a trifluoromethylthio group on a biphenyl backbone, has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

- Chemical Formula : C13H8F3S

- CAS Number : 129922-51-6

- Molecular Weight : 255.26 g/mol

The trifluoromethylthio group is known for its unique electronic properties, which can influence the reactivity and biological interactions of the compound.

The biological activity of this compound is primarily attributed to its electrophilic nature. The trifluoromethylthio moiety can interact with nucleophilic sites in biological molecules, leading to potential modifications in protein function and signaling pathways. This mechanism is similar to other electrophilic compounds that exhibit cytotoxic and anti-inflammatory effects through covalent modifications of cysteine residues in proteins .

Biological Activity and Case Studies

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethylthio groups often exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various bacterial strains, suggesting that this compound may also possess similar effects.

- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it has shown promising results as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Starting Materials : Biphenyl derivatives and trifluoromethylthiolating agents.

- Synthetic Route : Electrophilic substitution reactions are commonly employed to introduce the trifluoromethylthio group onto the biphenyl structure.

The development of derivatives with varied substituents on the biphenyl ring has been explored to enhance biological activity and selectivity.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-(Trifluoromethylthio)biphenyl in academic laboratories?

The synthesis of this compound can be optimized using trifluoromethylthiolation reagents such as N-Trifluoromethylthiosaccharin or silver(I) trifluoromethanethiolate. Shen Qilong's team demonstrated that electrophilic trifluoromethylthiolation reagents enable efficient introduction of the -SCF₃ group into biphenyl frameworks under mild conditions (e.g., room temperature, dichloromethane solvent) . For biphenyl systems, regioselective thiolation at the ortho-position can be achieved by pre-functionalizing the biphenyl backbone with directing groups (e.g., carbonyls) to guide C–H activation .

Q. Advanced: How can researchers address conflicting reactivity data in cross-coupling reactions involving this compound?

Contradictions in reactivity often arise from steric hindrance or electronic effects of the -SCF₃ group. To resolve this:

- Ligand Screening : Use bulky phosphine ligands (e.g., XPhos, tBuDavePhos) to stabilize palladium intermediates in Suzuki-Miyaura couplings, as demonstrated in analogous biphenyl-phosphine ligand systems .

- Kinetic Studies : Perform time-resolved NMR or in-situ IR spectroscopy to monitor reaction intermediates and identify rate-limiting steps.

- Computational Modeling : Apply DFT calculations to compare activation barriers for competing pathways (e.g., oxidative addition vs. β-hydride elimination) .

Q. Basic: What analytical techniques are critical for characterizing this compound derivatives?

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the presence of the -SCF₃ group (δ ≈ −40 to −45 ppm). ¹H and ¹³C NMR resolve biphenyl regiochemistry.

- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) validates molecular formulas.

- X-ray Crystallography : Resolves steric effects of the -SCF₃ group on biphenyl planarity, as seen in structurally similar trifluoromethylthio compounds .

Q. Advanced: What strategies mitigate the environmental persistence of this compound in laboratory waste?

- Degradation Pathways : Study hydrolysis under acidic/basic conditions (e.g., pH 2–12) to identify stable intermediates. Evidence from IARC reports suggests that aryl-SCF₃ bonds resist hydrolysis but may degrade via microbial action in soil .

- Waste Treatment : Implement ozonation or UV/oxidant systems to cleave C–S bonds, as validated for analogous organosulfur compounds .

Q. Basic: How does this compound function in catalytic systems?

The -SCF₃ group enhances electron-deficient character, making the biphenyl framework a candidate for ligand design in transition-metal catalysis. For example:

- Pd-Catalyzed Couplings : Biphenyl-phosphine ligands (e.g., JohnPhos, tBuMePhos) improve catalyst turnover in aryl halide couplings .

- Photoredox Catalysis : The electron-withdrawing -SCF₃ group stabilizes charge-transfer states, enabling applications in light-mediated C–H functionalization .

Q. Advanced: How can computational tools predict synthetic routes for this compound derivatives?

- Retrosynthesis Planning : Prioritize disconnections at the C–S bond using trifluoromethylthiolation reagents as synthons .

- Steric Maps : Molecular dynamics simulations assess steric clashes between -SCF₃ and adjacent substituents, guiding regioselective functionalization .

Q. Advanced: What mechanistic insights explain the thermal instability of this compound in storage?

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (Td) under nitrogen/air.

- Gas Chromatography-MS : Identify volatile byproducts (e.g., SO₂, CF₃ radicals) formed during degradation.

- Stabilizers : Co-storage with radical scavengers (e.g., BHT) mitigates autoxidation, as suggested for sulfur-containing aromatics .

Q. Basic: What safety protocols are essential for handling this compound?

Properties

IUPAC Name |

1-phenyl-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDCYYVXWFVCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448497 | |

| Record name | 2-(trifluoromethylthio)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129922-51-6 | |

| Record name | 2-(trifluoromethylthio)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.